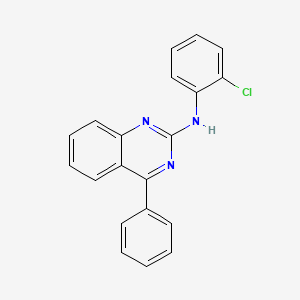
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, has been studied for its potential pharmacological properties and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine typically involves the reaction of 2-chloroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized using ammonium acetate to yield the quinazoline core . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the industrial synthesis process .
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds .
科学的研究の応用
作用機序
The mechanism of action of N-(2-chlorophenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-chlorophenyl)-4-phenylquinazolin-2-amine include:
N-(4-methoxyphenyl)-N-2-dimethylquinazolin-4-amine: Known for its potent anticancer activity.
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Studied for its potential as an antiviral agent.
2-chloro-N-(2-chlorophenyl)nicotinamide: Investigated for its antibacterial properties.
Uniqueness
This compound stands out due to its unique combination of a quinazoline core with a 2-chlorophenyl and phenyl substituent. This structural arrangement contributes to its distinct pharmacological profile and its potential as a versatile intermediate in the synthesis of various bioactive compounds .
生物活性
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused bicyclic structure, consisting of a benzene ring and a pyrimidine ring. The presence of the 2-chlorophenyl and 4-phenyl groups enhances its chemical reactivity, contributing to its pharmacological potential. Quinazolines are known for their ability to interact with multiple molecular targets, making them significant in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various kinases, which are crucial in cell signaling pathways. By inhibiting these enzymes, it can disrupt signaling essential for cancer cell proliferation and survival, leading to effects such as cell cycle arrest and apoptosis .
- Antiviral Activity : Research has indicated that certain derivatives of quinazoline compounds exhibit anti-hepatitis B virus (HBV) activity. For instance, compounds similar to this compound have shown significant inhibition of HBV surface antigen secretion and replication .
- Antimicrobial Properties : Quinazoline derivatives have demonstrated notable antibacterial and antifungal activities. In vitro studies show that these compounds can effectively inhibit the growth of various pathogenic microorganisms .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the quinazoline core significantly influence biological activity. For example, the introduction of different substituents on the phenyl groups alters the potency against specific targets. Compounds with electron-withdrawing groups generally exhibit enhanced activity due to increased binding affinity for their molecular targets .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound and its derivatives:
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate that derivatives can enter systemic circulation effectively after administration, with some exhibiting favorable half-lives and brain penetration capabilities .
特性
IUPAC Name |
N-(2-chlorophenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-16-11-5-7-13-18(16)23-20-22-17-12-6-4-10-15(17)19(24-20)14-8-2-1-3-9-14/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZLCZLIHIAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














